molecular formula C13H8Cl4O2S B14336653 2,3,4,4'-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl CAS No. 104086-08-0

2,3,4,4'-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B14336653
CAS No.: 104086-08-0
M. Wt: 370.1 g/mol
InChI Key: APPVGCZEAVPIFW-UHFFFAOYSA-N
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Description

2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions may include:

    Chlorination: Using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

    Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chlorination and sulfonylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: May be studied for its effects on biological systems, including potential toxicity and environmental impact.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways. The presence of chlorine and methylsulfonyl groups may influence its reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar.

    2,3,4,4’-Tetrachloro-2’-(methylthio)-1,1’-biphenyl: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties.

Properties

CAS No.

104086-08-0

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

1,2,3-trichloro-4-(4-chloro-2-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(14)2-3-8(11)9-4-5-10(15)13(17)12(9)16/h2-6H,1H3

InChI Key

APPVGCZEAVPIFW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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